molecular formula C17H17N5O2S B11976077 2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-N-phenylacetamide

2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-N-phenylacetamide

Cat. No.: B11976077
M. Wt: 355.4 g/mol
InChI Key: ONBAWOWFNKKUFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-N-phenylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a tetraazole ring, which is known for its stability and diverse reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-N-phenylacetamide typically involves multiple steps. One common method starts with the preparation of the tetraazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The ethoxyphenyl group is then introduced via electrophilic substitution reactions. The final step involves the formation of the thioether linkage and the acetamide group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and concentration of reactants. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound has potential as a bioactive agent, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The tetraazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: These compounds share a sulfur-containing heterocycle and exhibit similar reactivity and applications.

    Triazole Derivatives: Compounds with a triazole ring also show comparable stability and biological activity.

    Benzimidazole Derivatives: These compounds are structurally similar and have been studied for their medicinal properties.

Uniqueness

2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H17N5O2S

Molecular Weight

355.4 g/mol

IUPAC Name

2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-phenylacetamide

InChI

InChI=1S/C17H17N5O2S/c1-2-24-15-10-8-14(9-11-15)22-17(19-20-21-22)25-12-16(23)18-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,18,23)

InChI Key

ONBAWOWFNKKUFE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.